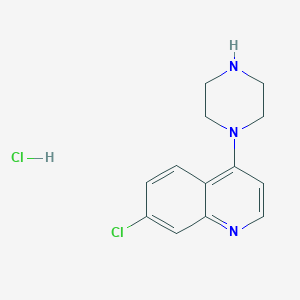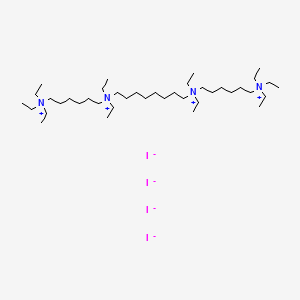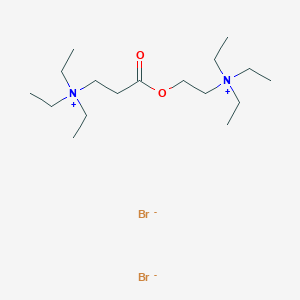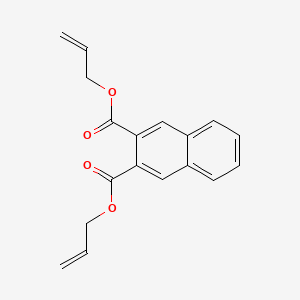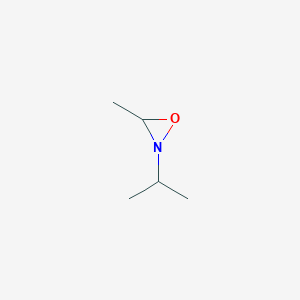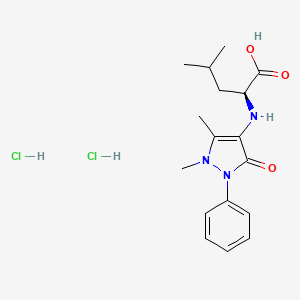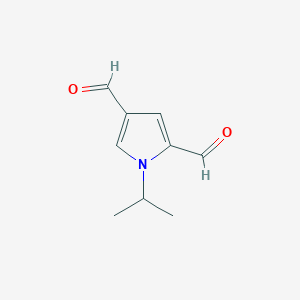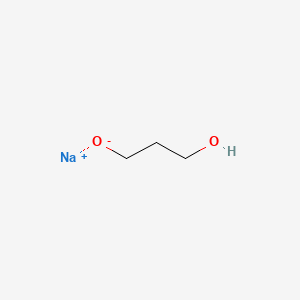
Propane-1,3-diol, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,3-diol, sodium salt is an organic compound with the molecular formula C₃H₇NaO₂. It is a derivative of propane-1,3-diol, where one of the hydroxyl groups is replaced by a sodium ion. This compound is known for its applications in various chemical processes and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,3-diol, sodium salt can be synthesized through several methods. One common method involves the reaction of propane-1,3-diol with sodium hydroxide. The reaction typically occurs in an aqueous solution, where propane-1,3-diol is mixed with sodium hydroxide, resulting in the formation of this compound and water.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-diol, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form propane-1,3-diol.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Propane-1,3-diol can be converted to 3-hydroxypropionic acid.
Reduction: The reduction process yields propane-1,3-diol.
Substitution: Different substituted derivatives of propane-1,3-diol can be formed.
Scientific Research Applications
Propane-1,3-diol, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies and as a stabilizer for certain biological samples.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propane-1,3-diol, sodium salt involves its ability to interact with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to form new chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Propane-1,3-diol: The parent compound without the sodium ion.
1,2-Propanediol: A similar diol with hydroxyl groups on adjacent carbon atoms.
Ethylene glycol: A diol with two hydroxyl groups on a two-carbon chain.
Uniqueness
Propane-1,3-diol, sodium salt is unique due to the presence of the sodium ion, which imparts different chemical properties compared to its parent compound, propane-1,3-diol. This makes it more reactive in certain chemical reactions and suitable for specific industrial applications.
Properties
CAS No. |
54481-30-0 |
|---|---|
Molecular Formula |
C3H7NaO2 |
Molecular Weight |
98.08 g/mol |
IUPAC Name |
sodium;3-hydroxypropan-1-olate |
InChI |
InChI=1S/C3H7O2.Na/c4-2-1-3-5;/h4H,1-3H2;/q-1;+1 |
InChI Key |
XERFBGWORQPLCN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



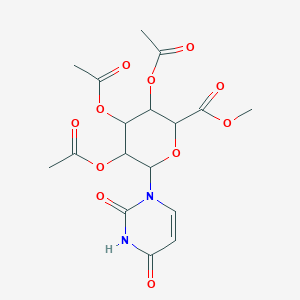


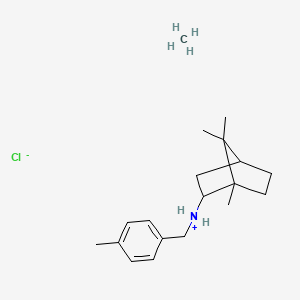
![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
